4,7-Dimethoxy-2-benzofuranyl methyl ketone
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Overview
Description
4,7-Dimethoxy-2-benzofuranyl methyl ketone is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.1953 g/mol . It is also known by other names such as Ethanone, 1-(7-methoxy-2-benzofuranyl)- . This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 4,7-Dimethoxy-2-benzofuranyl methyl ketone can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where 2-acetylbenzofuran is reacted with appropriate aldehydes under basic conditions . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,7-Dimethoxy-2-benzofuranyl methyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions .
In oxidation reactions, the compound can be converted to corresponding carboxylic acids or other oxidized derivatives. In reduction reactions, the ketone group can be reduced to an alcohol. Substitution reactions may involve the replacement of methoxy groups with other functional groups, leading to the formation of various derivatives.
Scientific Research Applications
4,7-Dimethoxy-2-benzofuranyl methyl ketone has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives . These derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
In biology and medicine, benzofuran derivatives, including this compound, have been investigated for their potential therapeutic effects. They have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development .
In the industry, this compound and its derivatives are used in the synthesis of dyes, polymers, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-2-benzofuranyl methyl ketone involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes such as topoisomerase I, which is involved in DNA replication and repair . They may also interact with receptors such as sigma receptors and histamine H3 receptors, leading to various biological effects .
The exact molecular targets and pathways involved in the action of this compound may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4,7-Dimethoxy-2-benzofuranyl methyl ketone can be compared with other similar compounds such as 2-acetylbenzofuran and 7-methoxy-2-benzofuranyl methyl ketone . These compounds share a similar benzofuran core structure but differ in the substitution patterns on the benzofuran ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Similar Compounds
- 2-Acetylbenzofuran
- 7-Methoxy-2-benzofuranyl methyl ketone
- 4-Benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamine
These compounds are structurally related to this compound and have been studied for their various applications in chemistry, biology, and industry.
Properties
CAS No. |
64466-47-3 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(4,7-dimethoxy-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-7(13)8-6-16-12-10(15-3)5-4-9(14-2)11(8)12/h4-6H,1-3H3 |
InChI Key |
WPRRXTIOQNEYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COC2=C(C=CC(=C12)OC)OC |
Origin of Product |
United States |
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